molecular formula C27H32N2O3 B2818497 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361705-65-7

1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2818497
CAS No.: 2361705-65-7
M. Wt: 432.564
InChI Key: NYOPIELFERGCHF-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylazepane, which is a base structure in a series of opioid analgesics . It contains a phenylazepane moiety, a phenylpiperidine moiety, and a prop-2-en-1-one moiety. The presence of these moieties suggests that the compound could have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure.

Future Directions

Future research on this compound could involve synthesizing the compound and studying its physical and chemical properties, as well as its biological activity. It would also be interesting to explore its potential uses in medicine, given its structural similarity to known opioid analgesics .

Properties

IUPAC Name

1-[4-(4-hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-2-24(30)28-19-15-26(16-20-28,22-10-5-3-6-11-22)25(31)29-18-9-14-27(32,17-21-29)23-12-7-4-8-13-23/h2-8,10-13,32H,1,9,14-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPIELFERGCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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